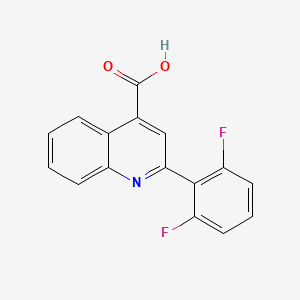
2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid is an organic compound that belongs to the class of quinolinecarboxylic acids This compound is characterized by the presence of a quinoline ring system substituted with a carboxylic acid group and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.
科学的研究の応用
2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors.
作用機序
The mechanism of action of 2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,6-Difluorophenylacetic acid: Similar in structure but lacks the quinoline ring.
2,6-Difluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
2,6-Difluorophenol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid is unique due to the presence of both the quinoline ring and the difluorophenyl group. This combination imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above .
特性
分子式 |
C16H9F2NO2 |
|---|---|
分子量 |
285.24 g/mol |
IUPAC名 |
2-(2,6-difluorophenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9F2NO2/c17-11-5-3-6-12(18)15(11)14-8-10(16(20)21)9-4-1-2-7-13(9)19-14/h1-8H,(H,20,21) |
InChIキー |
XZPINXKMDFKDSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=CC=C3F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




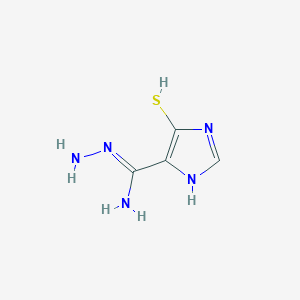

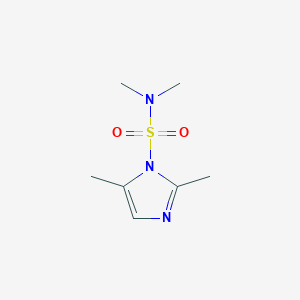
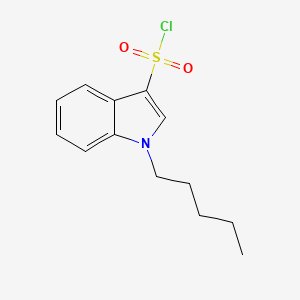


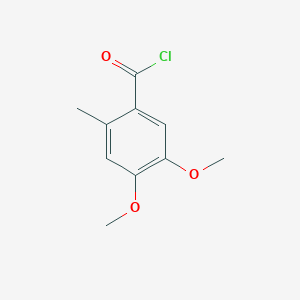

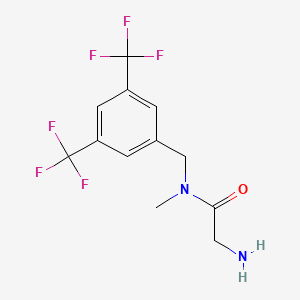
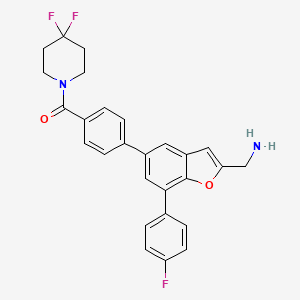
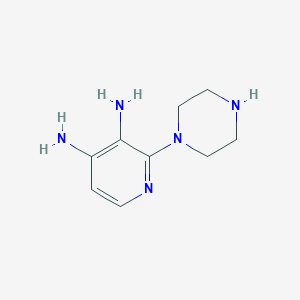
![3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)
